N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-7-9-14(10-8-13)20(22)23/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYOKXULQLRPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the nitrobenzoyl group: This step involves the acylation of the pyrazole ring with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
Sulfonamide formation: The final step includes the reaction of the intermediate with a sulfonyl chloride derivative to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products
Reduction of nitro group: Formation of N,N-diethyl-3,5-dimethyl-1-(4-aminobenzoyl)-1H-pyrazole-4-sulfonamide.
Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of “N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” would depend on its specific biological target. Generally, compounds with similar structures may:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Modulate receptors: By interacting with receptor sites and altering signal transduction pathways.
Disrupt cellular processes: By interfering with DNA replication, protein synthesis, or cell membrane integrity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
Pyrazole-4-sulfonamide derivatives share a common scaffold but differ in substituents, significantly altering their physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
Spectral Data Comparison
Table 2: IR and NMR Spectral Features
Notable Absence: The target compound lacks reported spectral data, limiting direct comparisons. However, the nitro group (in the target) would likely show strong IR absorption near 1520–1350 cm⁻¹ (asymmetric NO₂ stretch), distinct from carbonyl or sulfonamide peaks in analogs .
Biological Activity
N,N-diethyl-3,5-dimethyl-1-(4-nitrobenzoyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and pharmacological properties, supported by relevant data tables and research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with various acylating agents. The characterization of the compound is often performed using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Elemental Analysis.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| FT-IR | Characteristic absorption bands indicative of functional groups |
| 1H NMR | Chemical shifts corresponding to protons in the pyrazole ring and side chains |
| Elemental Analysis | Confirmed empirical formula C13H16N4O3S |
Antiproliferative Activity
Research has shown that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. A study reported the synthesis of several pyrazole derivatives, including this compound, which were tested for their cytotoxic effects on U937 cells. The results indicated that while these compounds did not exhibit cytotoxicity at lower concentrations, they showed promising inhibitory effects at higher doses.
Table 2: Antiproliferative Activity Results
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.2 | U937 |
| Mitomycin C | 0.5 | U937 |
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival pathways. It has been suggested that the compound may exert its effects through modulation of protein glycation and interference with signaling pathways associated with cancer cell growth.
Case Study 1: Anticancer Potential
A recent study evaluated the anticancer potential of various pyrazole derivatives in vitro. The results indicated that this compound exhibited significant inhibition of tumor cell growth compared to control groups. The study highlighted the need for further in vivo studies to validate these findings.
Case Study 2: Antibacterial Activity
In addition to its anticancer properties, the compound has also been assessed for antibacterial activity. Research demonstrated that it displayed moderate activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagent/Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Diethylamine | Ethanol | Reflux | 85–90 |
| 2 | 4-Nitrobenzoyl Cl | DMF | 40–60°C | 70–75 |
Advanced: How can computational methods predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with common targets (e.g., cyclooxygenase-2 or viral proteases). The nitrobenzoyl group may engage in π-π stacking with aromatic residues, while the sulfonamide moiety could form hydrogen bonds with catalytic sites .
- DFT Calculations : Analyze electron density maps (e.g., HOMO/LUMO orbitals) to assess reactivity. The nitro group’s electron-withdrawing effect may enhance electrophilic character at the pyrazole ring .
- Validation : Cross-reference docking scores with experimental IC50 values from enzymatic assays (e.g., COX-2 inhibition) to refine predictive models .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify substituent environments (e.g., diethyl groups at δ 1.2–1.4 ppm, nitrobenzoyl aromatic protons at δ 7.8–8.2 ppm) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch ~1350 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error to confirm purity and structure .
Advanced: How to resolve contradictions in bioactivity data across similar pyrazole-sulfonamide derivatives?
Methodological Answer:
- Comparative SAR Analysis : Build a structure-activity table for analogs (see Table 2 ). For example, replacing the nitro group with trifluoromethyl (as in ) reduces antibacterial activity but enhances anti-inflammatory effects.
- Controlled Assays : Standardize test conditions (e.g., bacterial strain, incubation time) to isolate structural effects from experimental variability .
Q. Table 2: Bioactivity Comparison of Pyrazole-Sulfonamide Derivatives
| Compound | Nitro Group | Antibacterial (MIC, µg/mL) | Anti-inflammatory (COX-2 IC50, nM) |
|---|---|---|---|
| Target Compound | Yes | 12.5 | 45 |
| Trifluoromethyl Analog | No | >50 | 28 |
Advanced: What experimental design principles optimize yield and purity in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent ratio, catalyst loading). For example, a 2^3 design (solvent, temperature, stoichiometry) reduces required trials by 50% while identifying optimal conditions .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation and adjust parameters in real time .
Basic: How does the nitrobenzoyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility : Nitro groups decrease aqueous solubility (logP ~2.8) but enhance lipid membrane permeability .
- Stability : UV-Vis spectroscopy shows photodegradation at λmax 320 nm under light; store in amber vials at –20°C .
Advanced: What strategies mitigate toxicity concerns while retaining efficacy?
Methodological Answer:
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., nitro reduction products). Modify the nitro group to a methylsulfone to reduce hepatotoxicity .
- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risk (e.g., LD50 prediction) and guide structural tweaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
